molecular formula C6H7BrN2O B10908774 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B10908774
M. Wt: 203.04 g/mol
InChI Key: NPPRHFHNVUGXSF-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 3, an ethyl group at position 1, and an aldehyde group at position 4. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with 3-bromo-1-alkyne under acidic conditions to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Bromo-1-ethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its bromine atom, ethyl group, and aldehyde group, which confer specific reactivity and potential biological activities not found in similar compounds.

Biological Activity

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the third position, an ethyl group at the first position, and a formyl group at the fourth position of the pyrazole ring. The unique structural features of this compound contribute to its potential applications in medicinal chemistry and other scientific fields.

The synthesis of this compound typically involves bromination reactions. Common methods include the use of bromine or N-bromosuccinimide (NBS) in suitable solvents like dichloromethane or acetonitrile under controlled temperatures to ensure complete bromination. The compound can undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction, which further enhance its utility in organic synthesis.

Biological Activities

Research has demonstrated that pyrazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. For instance, studies indicate that pyrazoles can inhibit the growth of Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties : Pyrazole derivatives have been identified as potential COX-2 inhibitors, which may provide therapeutic benefits in treating inflammatory diseases .
  • Antitumor Activity : Several studies highlight the anticancer properties of pyrazole compounds. For example, certain derivatives have been shown to inhibit cell proliferation in breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines . The mechanism often involves interaction with tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for cell division .

Case Studies

A notable study focused on the design and synthesis of various pyrazole derivatives, including this compound. These compounds were evaluated for their biological activity against multiple cancer cell lines. The results indicated significant cytotoxicity and inhibition of tubulin polymerization, suggesting their potential as chemotherapeutic agents .

Another research effort explored the anti-inflammatory effects of pyrazoles in animal models. Compounds were tested for their ability to reduce carrageenan-induced edema, showing comparable effects to standard anti-inflammatory drugs like indomethacin .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The bromine atom and formyl group facilitate hydrogen bonding, enhancing binding affinity to target proteins involved in inflammation and cancer progression. This interaction can lead to inhibition of key enzymes or receptors that promote disease states.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameKey FeaturesBiological Activity
This compoundBromine at C3, Ethyl at C1, Formyl at C4Antimicrobial, Anti-inflammatory
3-Bromo-1-methyl-1H-pyrazoleLacks ethyl groupModerate antimicrobial activity
1-Ethyl-3-methyl-1H-pyrazoleLacks bromine atomLower anticancer activity

Properties

IUPAC Name

3-bromo-1-ethylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-9-3-5(4-10)6(7)8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPRHFHNVUGXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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